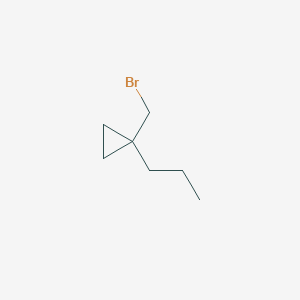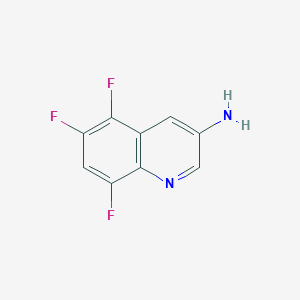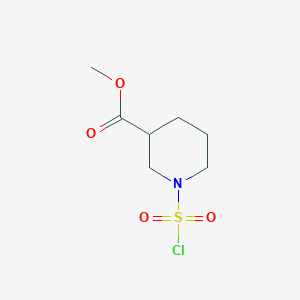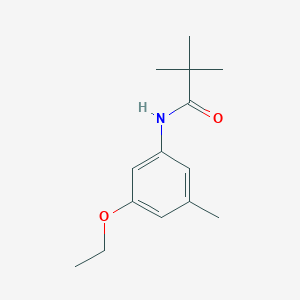
1-(Bromomethyl)-1-propylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-propylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-propylcyclopropane can be synthesized through several methods. One common approach involves the bromination of cyclopropylmethyl ketones or aldehydes in the presence of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) with triethylamine (Et3N) as a base . This reaction typically yields the desired product in excellent yields within a short reaction time.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-1-propylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclopropanation Reactions: The cyclopropane ring can participate in cyclopropanation reactions, forming more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted cyclopropane derivatives can be obtained.
Oxidation Products: Oxidation can yield cyclopropyl ketones or carboxylic acids.
Reduction Products: Reduction can produce cyclopropyl alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-propylcyclopropane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-propylcyclopropane involves the formation of reactive intermediates, such as cyclopropylmethyl cations or radicals, which can interact with various molecular targets. These intermediates can undergo nucleophilic substitution, addition, or rearrangement reactions, leading to the formation of new products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reactants involved.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-1-propylcyclopropane: Similar in structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-ethylcyclopropane: Similar but with an ethyl group instead of a propyl group.
1-(Bromomethyl)-1-methylcyclopropane: Similar but with a methyl group instead of a propyl group.
Uniqueness: 1-(Bromomethyl)-1-propylcyclopropane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromomethyl group makes it a versatile intermediate for various chemical transformations, while the propyl group influences its steric and electronic characteristics .
Eigenschaften
Molekularformel |
C7H13Br |
|---|---|
Molekulargewicht |
177.08 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-propylcyclopropane |
InChI |
InChI=1S/C7H13Br/c1-2-3-7(6-8)4-5-7/h2-6H2,1H3 |
InChI-Schlüssel |
MSWMVTGPASYFQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B13218037.png)



![2,6-Dioxaspiro[4.5]decane-9-sulfonamide](/img/structure/B13218053.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid](/img/structure/B13218054.png)








